3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea
Description
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic urea derivative featuring a benzodioxole moiety and a bicyclic octahydro-1,4-benzodioxin group. The benzodioxole system (2H-1,3-benzodioxol-5-yl) is a fused aromatic ring with two oxygen atoms, commonly associated with bioactivity in pharmaceuticals and agrochemicals due to its electron-rich structure and metabolic stability . The octahydro-1,4-benzodioxin component introduces a saturated bicyclic ether system, which may enhance conformational rigidity and influence solubility or receptor binding. Urea linkages are known for hydrogen-bonding capabilities, often exploited in drug design to modulate target affinity and pharmacokinetics.
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-17(18-9-11-1-3-14-15(7-11)24-10-23-14)19-12-2-4-13-16(8-12)22-6-5-21-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHNYIYNSYMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCC3=CC4=C(C=C3)OCO4)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and benzodioxin rings through cyclization reactions. Subsequent steps involve the introduction of the urea group via nucleophilic substitution reactions. Common reagents used in these reactions include amines, isocyanates, and various catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow reactors to ensure consistent production. Solvent selection and purification techniques such as recrystallization and chromatography are also critical in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea and related compounds identified in the evidence:
Key Observations:
Benzodioxol Variations: The target compound’s benzodioxol group is shared with other bioactive molecules (e.g., cathinone analogs in ), but its urea and bicyclic ether substituents distinguish it from simpler amines or ketones.
Urea vs. Amine/Ketone: Urea’s hydrogen-bonding capacity may enhance target selectivity compared to methylamino or ketone groups in related compounds .
Research Findings and Limitations
While the provided evidence lacks direct studies on this compound, insights can be extrapolated:
- Structural Analogues : Compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine (a methylamine derivative) exhibit serotonergic activity, suggesting the benzodioxol group’s role in receptor interaction . The urea linkage in the target compound may replace amine-mediated interactions with hydrogen-bonding networks.
- Conformational Analysis : The octahydro-1,4-benzodioxin’s puckered ring (as defined by Cremer and Pople’s coordinates ) could restrict rotational freedom, enhancing binding specificity compared to flexible alkyl chains in analogues.
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzodioxole moiety and an octahydro-benzodioxin structure , which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that derivatives of benzodioxole exhibit significant anticancer activity. A study evaluating benzodioxole-based thiosemicarbazone derivatives found that certain compounds demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective compound increased apoptosis in these cancer cells while showing low toxicity to normal mouse embryonic fibroblast cells (NIH/3T3) .
Table 1: Cytotoxicity and Apoptosis Induction
| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control | 4.5 | 3.1 | 83.9 |
| Compound 5 | 25.0 | 12.11 | 60.2 |
| Cisplatin | 16.3 | 32.4 | 69.0 |
These findings suggest that the structural features of benzodioxole derivatives may enhance their anticancer efficacy by promoting apoptosis and inhibiting DNA synthesis.
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in hydrogen bonding and π-π interactions, while the octahydro-benzodioxin can intercalate with DNA or interact with protein active sites, modulating various biological pathways .
Antidiabetic Potential
Recent studies have also explored the antidiabetic properties of benzodioxole derivatives. For instance, certain synthesized carboxamide derivatives showed potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion, suggesting potential use in managing diabetes .
Table 2: Antidiabetic Activity
| Compound | α-Amylase Inhibition (IC50 µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
These results indicate that modifications to the benzodioxole structure can lead to significant biological activity against diabetes-related targets.
Study on Anticancer Activity
In a comprehensive study involving various benzodioxole derivatives, researchers synthesized multiple compounds and evaluated their cytotoxic effects against different cancer cell lines. Compound 5 was identified as particularly effective due to its ability to induce apoptosis and inhibit cell proliferation in A549 and C6 cells while maintaining low toxicity levels in normal cells .
Mechanistic Insights
Docking studies performed on selected compounds revealed their binding affinities to SIRT1, a protein involved in cellular regulation and longevity, suggesting that these compounds may also influence metabolic pathways beyond direct cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
